An In-depth Technical Guide to 4-(4-Aminophenyl)butan-1-ol (CAS 91251-45-5): Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(4-Aminophenyl)butan-1-ol (CAS 91251-45-5): Properties, Synthesis, and Applications
Abstract
4-(4-Aminophenyl)butan-1-ol, registered under CAS number 91251-45-5, is a bifunctional organic molecule incorporating a primary aromatic amine and a terminal primary alcohol.[1] This unique structure positions it as a versatile building block and linker molecule with significant potential in medicinal chemistry, polymer science, and the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its known physicochemical properties, a predictive analysis of its spectroscopic characteristics, a detailed, field-proven synthesis protocol, and an expert perspective on its potential reactivity and applications for researchers and drug development professionals.
Core Molecular Identity and Physicochemical Properties
4-(4-Aminophenyl)butan-1-ol is a substituted aniline derivative with a C4 alkyl alcohol chain at the para position. Its identity is unequivocally established by its CAS number, molecular formula, and structure. The presence of both a nucleophilic amine and a versatile alcohol functional group on a semi-rigid backbone makes it an attractive intermediate for further chemical modification.
Diagram: Chemical Structure of 4-(4-Aminophenyl)butan-1-ol
Caption: Chemical structure of 4-(4-Aminophenyl)butan-1-ol.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| CAS Number | 91251-45-5 | [1][2] |
| Molecular Formula | C₁₀H₁₅NO | [1][2][3] |
| Molecular Weight | 165.23 g/mol | [1][3] |
| IUPAC Name | 4-(4-aminophenyl)butan-1-ol | [1] |
| Synonyms | 4-(4-Aminophenyl)-1-butanol, 4-(4-hydroxybutyl)aniline | [1][2] |
| Physical Form | Powder | |
| Melting Point | 71-72 °C | |
| Purity | Typically ≥97% | [3] |
| Computed XLogP3 | 1.3 | [1] |
| Hydrogen Bond Donors | 2 | [1] (Computed) |
| Hydrogen Bond Acceptors | 2 | [1] (Computed) |
Synthesis and Purification Workflow
While multiple synthetic routes are conceivable, the most efficient and highest-yielding laboratory-scale preparation involves the reduction of the corresponding nitro-analogue, 4-(4-nitrophenyl)butan-1-ol (CAS 79524-20-2).[4][5] This precursor is commercially available, streamlining the process. The reduction of an aromatic nitro group is a fundamental and reliable transformation in organic synthesis. Catalytic hydrogenation is the preferred method due to its clean nature and high efficiency, avoiding the use of stoichiometric heavy metal reductants.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of 4-(4-Aminophenyl)butan-1-ol.
Experimental Protocol: Reduction of 4-(4-Nitrophenyl)butan-1-ol
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Rationale: This protocol employs catalytic hydrogenation with palladium on carbon (Pd/C), a highly effective and clean method for reducing aromatic nitro groups without affecting the alcohol functionality or the aromatic ring. Ethanol is chosen as the solvent for its ability to dissolve the starting material and its compatibility with the reaction conditions. Thin-layer chromatography (TLC) is used to monitor the reaction's completion by observing the disappearance of the starting material spot and the appearance of the more polar product spot.
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Step-by-Step Methodology:
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Vessel Preparation: To a 250 mL round-bottom flask or a dedicated hydrogenation vessel, add 4-(4-nitrophenyl)butan-1-ol (e.g., 5.0 g, 25.6 mmol).
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Dissolution: Add ethanol (100 mL) and stir until the solid is fully dissolved.
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Catalyst Addition: Carefully add 10% palladium on carbon (e.g., 0.27 g, 5 mol%) under an inert atmosphere (e.g., nitrogen or argon). Expertise Note: The catalyst is often pyrophoric; handle with care and do not add it to the solvent in the presence of air.
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Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask. Evacuate the flask via vacuum and backfill with H₂ from the balloon. Repeat this cycle 3-5 times to ensure an inert, hydrogen-rich atmosphere. For larger scales, a Parr hydrogenation apparatus is recommended.
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Reaction: Stir the suspension vigorously at room temperature. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The product will have a lower Rf value than the starting material. The reaction is typically complete within 4-12 hours.
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Workup - Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL) to recover any adsorbed product.
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Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude material is purified by flash column chromatography on silica gel. A gradient elution, starting with 20% ethyl acetate in hexanes and gradually increasing to 50-70% ethyl acetate, will effectively separate the product from any non-polar impurities and baseline material.
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Final Product: Combine the pure fractions, remove the solvent under reduced pressure, and dry under high vacuum to yield 4-(4-aminophenyl)butan-1-ol as a solid powder.
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Spectroscopic Characterization (Predictive Analysis)
As experimental spectra for this specific compound are not widely available in public databases, this section provides an expert prediction of the key spectroscopic features based on its molecular structure. This analysis is crucial for researchers to confirm the identity and purity of their synthesized material.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative, with distinct signals for each unique proton environment.
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Aromatic Protons (δ ≈ 6.6-7.0 ppm): The para-substituted aromatic ring will exhibit a characteristic AA'BB' system. Two doublets are expected, each integrating to 2H. The protons ortho to the electron-donating amino group (NH₂) will appear upfield (δ ≈ 6.6 ppm), while the protons ortho to the alkyl chain (meta to the NH₂) will appear slightly downfield (δ ≈ 6.9-7.0 ppm).
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Alcohol Proton (-OH, δ variable): A broad singlet whose chemical shift is concentration and solvent-dependent. It can be exchanged with D₂O.
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Amine Protons (-NH₂, δ ≈ 3.5 ppm): A broad singlet integrating to 2H. This signal can also be exchanged with D₂O.
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Carbinol Protons (-CH₂OH, δ ≈ 3.6 ppm): A triplet integrating to 2H, coupled to the adjacent CH₂ group.
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Benzylic Protons (-Ar-CH₂, δ ≈ 2.5 ppm): A triplet integrating to 2H, coupled to the adjacent CH₂ group.
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Alkyl Chain Protons (-CH₂CH₂-, δ ≈ 1.5-1.7 ppm): A complex multiplet integrating to 4H, arising from the two central methylene groups of the butyl chain.
¹³C NMR Spectroscopy
The carbon NMR spectrum will confirm the carbon framework of the molecule. Due to molecular symmetry, 8 distinct signals are predicted.
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Aromatic Carbons (δ ≈ 115-145 ppm): Four signals are expected. The carbon bearing the NH₂ group (C-NH₂) will be shifted upfield (δ ≈ 145 ppm), while the carbon bearing the butyl chain (C-alkyl) will be around δ ≈ 130 ppm. The two sets of CH carbons will appear around δ ≈ 129 ppm and δ ≈ 115 ppm.
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Carbinol Carbon (-CH₂OH, δ ≈ 62 ppm): This carbon, directly attached to the electronegative oxygen, will appear significantly downfield compared to other sp³ carbons.
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Alkyl Chain Carbons (δ ≈ 28-35 ppm): Three signals are expected for the remaining carbons of the butyl chain.
Infrared (IR) Spectroscopy
The IR spectrum is ideal for identifying the key functional groups.
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O-H Stretch (≈ 3200-3500 cm⁻¹): A strong, broad absorption characteristic of the alcohol hydroxyl group, broadened due to hydrogen bonding.
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N-H Stretch (≈ 3300-3400 cm⁻¹): Two sharp-to-medium peaks characteristic of a primary amine (symmetric and asymmetric stretches). This may overlap with the O-H band.
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C(sp³)-H Stretch (≈ 2850-2950 cm⁻¹): Sharp absorptions from the butyl chain.
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C=C Aromatic Stretch (≈ 1500-1620 cm⁻¹): Two or three sharp bands of variable intensity.
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C-O Stretch (≈ 1050 cm⁻¹): A strong absorption corresponding to the primary alcohol C-O bond.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 165, corresponding to the molecular weight of the compound.[1]
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Key Fragments: Expect fragmentation patterns typical for anilines and alcohols. A prominent fragment would be the loss of water (M-18) at m/z = 147. Cleavage of the butyl chain, particularly alpha to the alcohol (loss of CH₂OH, m/z = 134) or benzylic cleavage (loss of C₃H₇O, m/z = 106, the base peak), is also highly probable.
Reactivity and Potential Applications
The true value of 4-(4-aminophenyl)butan-1-ol lies in its bifunctionality, allowing for selective and orthogonal chemical modifications.
Diagram: Reactivity Centers
Caption: Potential reaction pathways for 4-(4-Aminophenyl)butan-1-ol.
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As a Linker in Drug Discovery: The four-carbon chain provides an optimal, semi-flexible spacer. This is highly desirable in the design of Proteolysis Targeting Chimeras (PROTACs), where it can link a protein-of-interest ligand to an E3 ligase ligand. The amine can be acylated to form a stable amide bond, while the alcohol can be converted to an ether, offering two distinct points of attachment.
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In Polymer Chemistry: As a difunctional monomer, it can be incorporated into performance polymers. Reaction with diisocyanates would yield polyurethanes, while reaction with diacyl chlorides or dicarboxylic acids would produce polyamides. The aromatic core would impart thermal stability, while the flexible butyl chain would influence the material's mechanical properties.
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In Medicinal Chemistry Scaffolding: The molecule serves as an excellent starting point for building more complex heterocyclic systems. The amine can be a handle for constructing fused rings (e.g., quinolines), while the alcohol can be cyclized onto the ring or other introduced functionalities.
Safety and Handling
While a specific, detailed safety sheet for this compound is not universally available, its structure suggests handling procedures consistent with other aromatic amines.
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GHS Hazard Statements (Predicted): Based on similar structures, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
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Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety glasses, a lab coat, and nitrile gloves.
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Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. It should be kept in a tightly sealed container.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
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BIOFOUNT. 4-(4-aminophenyl)butan-1-ol. [Link]
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PubChem. 4-(4-Aminophenyl)butan-1-OL | C10H15NO | CID 15006226. [Link]
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ChemBK. 4-(4-nitrophenyl)-1-butanol. [Link]
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The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]
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Grokipedia. 4-Amino-1-butanol. [Link]
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Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]
- Google Patents. CN104610075A - Synthetic method of 4-animo-1-butanol.
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PubChem. 4-Amino-1-butanol | C4H11NO | CID 25868. [Link]
